Danaden retard

Description

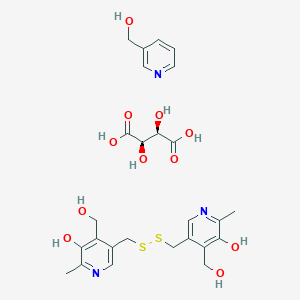

Danaden Retard is a pharmaceutical formulation combining Encephabol (Pyritinol) and nicotinic acid (vitamin B3). It is primarily indicated for managing cerebral ischemia, a condition characterized by reduced blood flow to the brain. The drug’s mechanism of action involves enhancing cerebral metabolism and microcirculation. Pyritinol, a nootropic agent, improves neuronal energy utilization by modulating glucose metabolism and acetylcholine synthesis, while nicotinic acid acts as a vasodilator, increasing blood flow to ischemic regions .

A pivotal clinical study demonstrated that after three months of this compound treatment, patients with cerebral ischemia exhibited:

- Significant reduction in slow-wave EEG activity (indicative of improved neuronal function),

- Enhanced audiometric performance,

- Reduced optic and acoustic reaction times,

- Shortened peak latency of visual evoked potentials (reflecting faster neural transmission) .

These outcomes suggest this compound addresses both metabolic and vascular deficits in cerebral ischemia, making it a dual-action therapeutic agent.

Properties

CAS No. |

76391-79-2 |

|---|---|

Molecular Formula |

C26H33N3O11S2 |

Molecular Weight |

627.7 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;pyridin-3-ylmethanol |

InChI |

InChI=1S/C16H20N2O4S2.C6H7NO.C4H6O6/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h3-4,19-22H,5-8H2,1-2H3;1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |

InChI Key |

RAQWFNMBUPUYRM-CEAXSRTFSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Danaden retard involves the synthesis of its active components, Encephabol and nicotinic acid. Encephabol is synthesized through a series of chemical reactions starting from pyridoxine (vitamin B6). The process involves the oxidation of pyridoxine to pyridoxal, followed by the formation of a Schiff base with a suitable amine, and subsequent reduction to yield pyritinol .

The industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine with nitric acid .

Industrial Production Methods

The industrial production of this compound involves the formulation of sustained-release tablets. This is achieved by blending the active ingredients with hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and xanthan gum. The mixture is then subjected to wet granulation, followed by compression into tablets .

Chemical Reactions Analysis

Types of Reactions

Danaden retard undergoes several types of chemical reactions, including:

Oxidation: The oxidation of pyridoxine to pyridoxal is a key step in the synthesis of Encephabol.

Reduction: The reduction of the Schiff base intermediate to yield pyritinol.

Substitution: The hydrolysis of nicotinonitrile to produce nicotinic acid.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid is used for the oxidation of 3-methylpyridine to nicotinic acid.

Reducing Agents: Sodium borohydride is commonly used for the reduction of Schiff bases to amines.

Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific conditions required.

Major Products

The major products formed from these reactions are Encephabol (pyritinol) and nicotinic acid, which are the active components of this compound .

Scientific Research Applications

Danaden retard has been extensively studied for its applications in various fields:

Mechanism of Action

Danaden retard exerts its effects through the combined action of Encephabol and nicotinic acid. Encephabol improves cerebral metabolism by enhancing glucose uptake and utilization in the brain. It also has antioxidant properties that protect neuronal cells from oxidative stress . Nicotinic acid acts as a vasodilator, increasing blood flow to the brain and reducing symptoms of cerebral insufficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on pharmacological profiles and clinical applications:

Table 1: Comparison of Danaden Retard with Therapeutically Similar Compounds

Key Differentiators:

Dual Mechanism: Unlike single-action agents (e.g., Vinpocetine or Cinnarizine), this compound combines metabolic enhancement (Pyritinol) and vasodilation (nicotinic acid), targeting both neuronal dysfunction and hypoperfusion .

Safety Profile: Nicotinic acid’s vasodilatory effects may cause flushing, a side effect absent in non-vasodilating nootropics like Piracetam.

Limitations of Current Evidence:

- No direct head-to-head trials comparing this compound with other neuroprotectives were identified in the provided sources.

- Long-term outcomes (e.g., prevention of dementia post-ischemia) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.